Cas no 92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide)

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide structure
92664-05-6 structure
Product Name:Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
CAS-Nr.:92664-05-6
MF:C6H6KNO3
MW:179.215042591095
MDL:MFCD28016957
CID:1066871
Update Time:2025-10-31

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
    • EBD3314540
    • AK151966
    • ST2407533
    • potassium 1-cyano-2-(ethyl carboxy)-2-oxoethanide
    • 1-Cyano-3-ethoxy-3-oxoprop-1-en-2-olate
    • MDL: MFCD28016957
    • Inchi: 1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
    • InChI-Schlüssel: PIMPOWCURRWILD-UHFFFAOYSA-N
    • Lächelt: [K+].N#C[CH-]C(C(OCC)=O)=O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 193
  • Topologische Polaroberfläche: 67.2

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AN403-1g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95+%
1g
652CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AN403-250mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95+%
250mg
247CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AN403-50mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95+%
50mg
85CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P848403-1g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
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TRC
P113675-250mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
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250mg
$ 255.00 2022-06-03
TRC
P113675-500mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6
500mg
$ 420.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P24090-250mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6
250mg
¥376.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P24090-1g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6
1g
¥936.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P24090-5g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6
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¥3486.0 2021-09-04
Alichem
A450001291-5g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
5g
$390.00 2023-08-31

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium Solvents: Diethyl ether ,  Ethanol ;  rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ;  0 °C → rt; 1 h, rt
Referenz
New Heterocyclic β-Sheet Ligands with Peptidic Recognition Elements
Rzepecki, P.; Gallmeier, H.; Geib, N.; Cernovska, Katarina; Koenig, B.; et al, Journal of Organic Chemistry, 2004, 69(16), 5168-5178

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium ethoxide Solvents: Diethyl ether ,  Ethanol ,  Acetonitrile ;  0 °C → rt
Referenz
Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors
Bagal, Sharan K. ; Omoto, Kiyoyuki; Blakemore, David C.; Bungay, Peter J.; Bilsland, James G.; et al, Journal of Medicinal Chemistry, 2019, 62(1), 247-265

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ;  1 h, rt
Referenz
Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs)
Arikawa, Yasuyoshi; Hasuoka, Atsushi; Nishida, Haruyuki; Hirase, Keizo; Inatomi, Nobuhiro; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
Referenz
Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides
Silvestri, Romano; Cascio, Maria Grazia; La Regina, Giuseppe; Piscitelli, Francesco; Lavecchia, Antonio; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1560-1576

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium ethoxide
Referenz
Preparation of heterocyclic glycyl β-alanine derivatives as vitronectin antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
New heterocyclic β-sheet ligands with peptidic recognition elements. [Erratum to document cited in CA141:157461]
Rzepecki, P.; Gallmeier, H.; Geib, N.; Cernovska, Katarina; Koenig, B.; et al, Journal of Organic Chemistry, 2004, 69(22),

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C
Referenz
Design, synthesis and biological evaluation of new pyrazolylureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis
Meta, Elda; Brullo, Chiara ; Sidibe, Adama; Imhof, Beat A.; Bruno, Olga, European Journal of Medicinal Chemistry, 2017, 133, 24-35

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  rt → 60 °C
1.2 40 min, 60 °C
Referenz
New geldanamycin derivatives with anti Hsp properties by mutasynthesis
Hermane, Jekaterina; Eichner, Simone; Mancuso, Lena; Schroeder, Benjamin; Sasse, Florenz; et al, Organic & Biomolecular Chemistry, 2019, 17(21), 5269-5278

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ;  rt; 1.5 h, rt
Referenz
MCT4 inhibitors for treating disease
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ;  1.5 h, rt
Referenz
Azaaryl-1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists and their preparation
, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ;  rt; 1.5 h, rt
Referenz
Preparation of aza-aryl 1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ,  Ethanol ;  0 °C; 30 min, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C → rt; 1.5 h, rt
Referenz
Preparation of triazine derivatives for treating diseases characterized by undesired cellular proliferation or hyperproliferation
, World Intellectual Property Organization, , ,

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Raw materials

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preparation Products

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Lieferanten

Amadis Chemical Company Limited
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(CAS:92664-05-6)Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
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Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:92664-05-6)Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
A860005
Reinheit:99%
Menge:5g
Preis ($):382.0
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